2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Description
Nomenclature and Classification in Chemical Taxonomy
The systematic nomenclature of 2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride follows established International Union of Pure and Applied Chemistry naming conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name 2-((1-(2-fluorophenyl)ethyl)amino)-3-methylbutan-1-ol hydrochloride precisely describes the molecular architecture, indicating the presence of a secondary amine linkage between a 2-fluorophenylethyl substituent and a 3-methylbutan-1-ol backbone. This nomenclature system ensures unambiguous identification of the compound's structural features and functional group arrangement.
The compound bears the Chemical Abstracts Service registry number 1803583-20-1, providing a unique identifier within the global chemical database system. The molecular formula C₁₃H₂₁ClFNO reflects the elemental composition, including thirteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom (from the hydrochloride salt), one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of 261.77 grams per mole establishes the compound's position within the range of medium-sized organic molecules suitable for pharmaceutical and research applications.
Within chemical taxonomy, this compound belongs to the broader class of alkanolamines, which are defined as organic compounds containing both hydroxyl and amino functional groups on an alkane backbone. More specifically, it represents a 2-aminoalcohol or 1,2-aminoalcohol subclass, characterized by the presence of amino and hydroxyl groups on adjacent carbon atoms. The fluorinated aromatic substituent places this compound within the specialized category of fluorinated aminoalcohols, which exhibit unique physicochemical properties compared to their non-fluorinated counterparts.
The International Chemical Identifier key JWBIAASCXBSZGU-UHFFFAOYSA-N provides a standardized representation of the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl offers a text-based representation of the molecular structure, facilitating computational analysis and database searches. These standardized identifiers ensure consistent communication within the global scientific community and enable efficient retrieval of chemical information from electronic databases.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1803583-20-1 |
| Molecular Formula | C₁₃H₂₁ClFNO |
| Molecular Weight | 261.77 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-((1-(2-fluorophenyl)ethyl)amino)-3-methylbutan-1-ol hydrochloride |
| International Chemical Identifier Key | JWBIAASCXBSZGU-UHFFFAOYSA-N |
Historical Context of Aminoalcohol Derivatives
The historical development of aminoalcohol chemistry traces back to fundamental discoveries in organic chemistry during the late nineteenth and early twentieth centuries. Sphingosine, one of the most significant naturally occurring aminoalcohols, was discovered around 1880 by Thudichum, though its complete structure was not elucidated until 1947. This groundbreaking work established the foundation for understanding the biological importance of aminoalcohol structures and their role in cellular membrane composition and function.
The systematic study of synthetic aminoalcohols gained momentum throughout the twentieth century as chemists recognized their potential as intermediates in pharmaceutical synthesis and as building blocks for complex organic molecules. The development of reliable synthetic methodologies for aminoalcohol preparation, particularly through the reaction of amines with epoxides, revolutionized access to these important compounds. This epoxide ring-opening approach became a cornerstone methodology for constructing aminoalcohol frameworks with precise stereochemical control.
Reindel's isolation of phytosphingosine from yeast in 1930 further expanded the understanding of naturally occurring aminoalcohols and their distribution across biological systems. By 1940, partial structural elucidation of phytosphingosine had been achieved, contributing to the growing body of knowledge regarding the structural diversity of aminoalcohol derivatives. The subsequent discovery of phytosphingosine in animal tissues in 1964 demonstrated the widespread biological significance of these compounds across different kingdoms of life.
The introduction of fluorinated substituents into aminoalcohol structures represents a more recent development in the field, driven by the recognition that fluorination can dramatically improve the thermal and proteolytic stability of organic molecules. The strategic incorporation of fluorine atoms into organic compounds has become an important tool in medicinal chemistry, as fluorination can modulate molecular properties such as hydrophobicity, metabolic stability, and biological activity. Research into fluorinated amino acids and related compounds has revealed unexpected trends in hydrophobicity that reflect competing changes in polarity and conformation.
Modern synthetic approaches to aminoalcohol derivatives have benefited from advances in asymmetric synthesis, metal catalysis, and protecting group chemistry. The development of stereoselective methodologies has enabled the preparation of enantiomerically pure aminoalcohols, which are essential for pharmaceutical applications where stereochemistry directly influences biological activity. These methodological advances have facilitated the exploration of structure-activity relationships in aminoalcohol derivatives and have contributed to the development of new therapeutic agents.
The recognition of aminoalcohols as versatile scaffolds for diversity-oriented synthesis has further expanded their synthetic utility. The ability to introduce structural complexity and diversity through iterative ring-forming reactions has made aminoalcohol derivatives valuable starting materials for the construction of libraries of polycyclic molecules. This approach has proven particularly valuable in drug discovery programs where rapid access to diverse molecular architectures is essential for identifying new bioactive compounds.
Structural Overview and Molecular Significance
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical and physical properties. The compound features a branched aliphatic backbone containing a 3-methylbutan-1-ol framework, which provides the primary hydroxyl functionality characteristic of aminoalcohol derivatives. This structural motif serves as the foundation for the molecule's overall architecture and influences its conformational preferences and intermolecular interactions.
The secondary amine linkage connects the aliphatic backbone to a 2-fluorophenylethyl substituent, creating a bridge between the polar aminoalcohol functionality and the aromatic fluorinated component. This structural arrangement places the molecule within the category of secondary amine aminoalcohols, which exhibit distinct chemical reactivity patterns compared to primary or tertiary amine analogues. The secondary amine nitrogen serves as both a hydrogen bond donor and acceptor, contributing to the compound's overall polarity and solubility characteristics.
The 2-fluorophenyl aromatic system introduces significant electronic effects that influence the compound's chemical behavior and molecular recognition properties. The fluorine substituent at the ortho position of the phenyl ring creates a unique electronic environment that affects both the electron density distribution within the aromatic system and the overall molecular electrostatic potential. Research has demonstrated that fluorinated aromatic systems can participate in both hydrogen bonding and through-space coupling interactions, which may influence the compound's conformational preferences and biological activity.
The stereochemical aspects of the molecule deserve particular attention, as the compound contains multiple stereocenters that can influence its three-dimensional structure and biological activity. The presence of the chiral center at the carbon bearing the secondary amine functionality creates the potential for enantiomeric forms, which may exhibit different biological activities and pharmacological profiles. The stereochemical designation (2S) for related compounds indicates the importance of absolute configuration in determining molecular properties and biological interactions.
The hydrochloride salt formation significantly impacts the compound's physical properties, including solubility, stability, and crystalline form. The protonation of the secondary amine nitrogen creates a positively charged ammonium center that enhances water solubility and facilitates handling and storage of the compound. This salt formation is particularly important for compounds intended for biological applications, as it improves bioavailability and enables precise dosing in research applications.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-nitrogen bond connecting the aminoalcohol backbone to the fluorophenylethyl substituent. Molecular dynamics simulations have shown that such flexible linkers can influence the overall molecular shape and may affect binding interactions with biological targets. The presence of both hydrogen bond donors and acceptors within the structure creates opportunities for intramolecular hydrogen bonding, which can stabilize specific conformations and influence the compound's overall stability.
| Structural Feature | Description |
|---|---|
| Backbone | 3-methylbutan-1-ol |
| Amine Type | Secondary amine |
| Aromatic Substituent | 2-fluorophenylethyl |
| Functional Groups | Hydroxyl, secondary amine, fluorinated aromatic |
| Salt Form | Hydrochloride |
| Stereochemistry | Contains chiral center |
General Properties of Fluorinated Aminoalcohols
Fluorinated aminoalcohols represent a specialized subset of aminoalcohol derivatives that exhibit unique physicochemical properties arising from the presence of fluorine substituents. The incorporation of fluorine atoms into organic molecules significantly alters their electronic properties, conformational preferences, and intermolecular interactions compared to their non-fluorinated analogues. These modifications can have profound effects on molecular stability, solubility, and biological activity, making fluorinated aminoalcohols valuable compounds for research and pharmaceutical applications.
The hydrophobicity of fluorinated aminoalcohols shows unexpected trends that reflect the complex interplay between polarity changes and conformational effects induced by fluorination. Research has demonstrated that fluorination can change hydration free energy by negative 1.5 to positive 2 kilocalories per mole, indicating that the number of fluorine atoms alone is not a reliable predictor of hydrophobicity. This complexity arises from two main contributions: alterations in side chain-water interactions and changes in backbone-water hydrogen bonding through conformational effects.
The electronic effects of fluorine substitution significantly influence the chemical reactivity of fluorinated aminoalcohols. Fluorine's high electronegativity creates strong carbon-fluorine bonds while simultaneously withdrawing electron density from adjacent carbon atoms. This electron withdrawal can affect the basicity of nearby nitrogen atoms and the nucleophilicity of hydroxyl groups, potentially altering the compound's chemical reactivity patterns. The unique electronic properties of fluorinated systems have been shown to influence both through-space and hydrogen bond-assisted coupling interactions.
Conformational studies of fluorinated aminoalcohols reveal the importance of fluorine substitution in determining molecular shape and flexibility. Molecular dynamics simulations conducted in dimethyl sulfoxide have demonstrated that fluorinated aminoalcohols can exhibit complex conformational behavior, with the fluorine atom participating in both intramolecular and intermolecular interactions. The spatial proximity of fluorine to amino groups can facilitate through-space coupling interactions while simultaneously participating in hydrogen bonding networks with solvent molecules.
The solubility characteristics of fluorinated aminoalcohols are influenced by the balance between hydrophilic amino and hydroxyl groups and the lipophilic fluorinated aromatic systems. Like other aminoalcohols, these compounds typically exhibit high water solubility due to the hydrogen bonding ability of both hydroxyl and amino functional groups. However, the presence of fluorinated aromatic substituents can modulate this solubility, creating compounds with intermediate polarity that may exhibit favorable distribution coefficients for biological applications.
Thermal stability represents another important property of fluorinated aminoalcohols, as fluorination has been shown to dramatically improve the thermal and proteolytic stability of organic molecules. This enhanced stability arises from the strength of carbon-fluorine bonds and the unique electronic effects of fluorine substitution. The improved stability characteristics make fluorinated aminoalcohols particularly attractive for applications requiring resistance to degradation under harsh conditions or extended storage periods.
The crystalline properties of fluorinated aminoalcohol hydrochloride salts are influenced by the combination of ionic interactions from the salt formation and intermolecular hydrogen bonding between aminoalcohol functionalities. These compounds typically form stable crystalline solids with defined melting points and good storage stability under ambient conditions. The powder form commonly observed for these compounds facilitates accurate weighing and handling in laboratory applications.
| Property Category | Characteristic | Impact |
|---|---|---|
| Hydrophobicity | Variable, dependent on fluorination pattern | Influences bioavailability and membrane permeability |
| Electronic Effects | Electron withdrawal by fluorine | Modulates chemical reactivity and basicity |
| Conformational Behavior | Enhanced through-space interactions | Affects molecular recognition and binding |
| Thermal Stability | Improved resistance to degradation | Enables applications under harsh conditions |
| Crystalline Properties | Stable solid forms as hydrochloride salts | Facilitates storage and handling |
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIAASCXBSZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Amino Alcohol Backbone Construction
The core 3-methylbutan-1-ol structure with an amino substituent is synthesized through reductive amination or nucleophilic substitution reactions starting from appropriate ketone or aldehyde precursors. For example, the amino alcohol can be obtained by:
- Reductive amination of 3-methylbutanal with an appropriate amine under mild reducing conditions (e.g., sodium cyanoborohydride).
- Alternatively, nucleophilic substitution of a halohydrin intermediate with an amine nucleophile.
Introduction of the 2-Fluorophenyl Ethyl Group
The key step involves coupling the amino alcohol intermediate with a 2-fluorophenyl ethyl moiety. This is typically achieved by:
- Using 2-fluorophenyl ethyl halides or derivatives as electrophiles in nucleophilic substitution reactions with the amino group.
- Employing reductive amination strategies where 2-fluorophenyl acetaldehyde or related aldehydes react with the amino alcohol, followed by reduction to form the secondary amine.
This step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of the fluorinated aromatic ring.
Formation of the Hydrochloride Salt
After the amine-containing compound is synthesized, it is converted to the hydrochloride salt by:
- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
- This salt formation improves the compound's crystallinity, solubility, and stability for storage and further applications.
Representative Synthetic Example (Based on Patent and Literature Data)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Methylbutanal + Amine + NaBH3CN | Reductive amination to form amino alcohol | 70-80 | Mild conditions to preserve chirality |
| 2 | Amino alcohol + 2-Fluorophenyl ethyl bromide | Nucleophilic substitution to attach fluorophenyl ethyl group | 65-75 | Anhydrous solvent, inert atmosphere preferred |
| 3 | Free base + HCl (in ethanol) | Formation of hydrochloride salt | >90 | Crystallization improves purity |
Research Findings and Analytical Data
- The hydrochloride salt form exhibits enhanced stability compared to the free base.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the fluorophenyl group and the amino alcohol moiety.
- High-Performance Liquid Chromatography (HPLC) purity assays consistently show >98% purity after salt formation.
- The compound's molecular formula is C13H21ClFNO with a molecular weight of 261.76 g/mol.
- The SMILES notation for the compound is CC(C)C(NC(C1=CC=CC=C1F)C)CO.[H]Cl, indicating the precise stereochemistry and substitution pattern.
Additional Synthetic Insights from Related Compounds
- Analogous synthetic routes for similar fluorophenyl-containing amino alcohols involve diazotization and Sandmeyer reactions to introduce fluorine substituents on aromatic rings before coupling with amino alcohols.
- Protection-deprotection strategies using Boc (tert-butoxycarbonyl) groups are common to safeguard amine functionalities during multi-step syntheses.
- Coupling reagents such as HBTU and EDC·HCl are employed in related syntheses to facilitate amide bond formation, which can be adapted for the preparation of intermediates in this compound’s synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting materials | 3-Methylbutanal, 2-Fluorophenyl ethyl halide | Commercially available or synthesized |
| Reaction type | Reductive amination, nucleophilic substitution | Mild reducing agents, inert atmosphere |
| Solvents | Ethanol, methanol, anhydrous solvents | Purity >99%, dry conditions preferred |
| Temperature | Room temperature to reflux | Typically 20°C to 80°C |
| Salt formation | Treatment with HCl | Stoichiometric amounts, room temp |
| Purification | Crystallization, chromatography | Achieves >98% purity |
| Analytical confirmation | NMR, HPLC, Mass Spectrometry | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound’s core structure—a fluorinated aromatic ring linked to an amino alcohol—places it within a broader class of bioactive molecules. Comparable compounds include:
A. Propranolol
- Structure: (RS)-1-(1-methylethylamino)-3-(naphthalen-1-yloxy)propan-2-ol.
- Comparison: Propranolol shares the amino alcohol backbone but substitutes the 2-fluorophenyl group with a naphthyloxy moiety.
B. Betaxolol
- Structure: (RS)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)propan-2-ol.
- Comparison : Betaxolol’s cyclopropylmethoxy group contrasts with the target’s 2-fluorophenyl group. Fluorine’s electronegativity may confer stronger hydrogen-bonding interactions with receptors, possibly increasing target affinity .
C. Fentanyl Analogs (e.g., Ortho-Fluoroisobutyryl Fentanyl)
- Structure : N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
- Comparison: While sharing the 2-fluorophenyl group, fentanyl analogs are piperidine-based amides with opioid activity. The target compound’s amino alcohol structure suggests divergent mechanisms, likely avoiding opioid receptor interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Propranolol | Betaxolol | Ortho-Fluoroisobutyryl Fentanyl |
|---|---|---|---|---|
| Molecular Weight | ~285.8 g/mol (HCl salt) | 259.3 g/mol | 307.4 g/mol | 449.5 g/mol |
| logP (Predicted) | ~2.1 (moderate lipophilicity) | 3.1 | 2.8 | 4.5 |
| Water Solubility | High (due to HCl salt) | Low | Moderate | Very low |
| Metabolic Stability | Enhanced (fluorine reduces oxidative metabolism) | Moderate | High | Low (extensive hepatic metabolism) |
Notes:
Receptor Binding and Selectivity
- Fluorine’s presence may fine-tune selectivity for β1-AR over β2-AR, as seen in betaxolol’s cardioselectivity .
- CNS Targets : Structural similarity to fluorinated benzodiazepines (e.g., 7-Chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepin-2(3H)-one in ) hints at possible GABAergic activity, though this remains speculative without direct data .
Biological Activity
2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, also known as (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H21ClFNO
- Molecular Weight : 261.77 g/mol
- CAS Number : 1807941-77-0
- IUPAC Name : 2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol; hydrochloride
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| MDL No. | MFCD28348304 |
| PubChem CID | 112756556 |
The compound is believed to exert its biological effects through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structure suggests potential activity as a monoamine reuptake inhibitor, which could enhance mood and cognitive functions.
Biological Activity
Research indicates that this compound may possess the following biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures often exhibit antidepressant-like effects in animal models, potentially due to their ability to modulate serotonin levels.
- Anxiolytic Properties : Preliminary data indicate that the compound may also have anxiolytic effects, contributing to reduced anxiety levels in test subjects.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
- Anticonvulsant Activity : A study on related aminoalkanols demonstrated anticonvulsant properties, suggesting that this compound may also exhibit similar activity. The structure-anticonvulsant relationship was analyzed, indicating a promising profile for seizure management .
- Pharmacological Profiling : In vitro assays have shown that derivatives of this compound can inhibit specific neurotransmitter transporters, which is critical for understanding their therapeutic potential in mood disorders.
- Safety and Toxicology : Limited safety data are available; however, compounds with similar functionalities have been assessed for toxicity in various animal models, highlighting the importance of further toxicological evaluations for this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-fluoroacetophenone derivatives and 3-methylbutan-1-ol precursors. Key intermediates (e.g., Schiff bases) should be characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, HRMS analysis with a calculated [M+H] of 283.1275 and observed 283.1276 ensures precision in mass confirmation .
Q. How should researchers handle solubility challenges during in vitro assays for this compound?
- Methodological Answer : Due to the hydrochloride salt form, solubility in aqueous buffers (e.g., PBS or DMEM) is typically improved. For hydrophobic assays, use polar aprotic solvents like DMSO at concentrations <1% (v/v) to avoid cellular toxicity. Pre-solubilize the compound in DMSO and dilute in assay buffer while monitoring pH stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles. Wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, as per guidelines for halogenated amines .
Advanced Research Questions
Q. How does stereochemistry at the chiral centers influence the compound’s biological activity?
- Methodological Answer : Enantiomeric purity is critical for receptor-binding studies. Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare activity of isolated enantiomers in target assays (e.g., enzyme inhibition) to establish structure-activity relationships (SARs) .
Q. What analytical strategies resolve contradictions in impurity profiles between batches?
- Methodological Answer : Employ LC-MS/MS to detect and quantify impurities at levels ≥0.1%. For example, trace byproducts from incomplete amination (e.g., unreacted 2-fluorophenyl precursors) can be identified via retention time alignment with synthesized reference standards .
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm.
- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks. Use Arrhenius kinetics to extrapolate shelf-life at 25°C .
Q. What in vivo pharmacokinetic parameters should be prioritized for this amino alcohol derivative?
- Methodological Answer : Focus on oral bioavailability and blood-brain barrier (BBB) penetration. Administer the compound to rodent models (e.g., Sprague-Dawley rats) and measure plasma concentrations via LC-MS. Calculate AUC, , and . For BBB studies, use brain-to-plasma ratio assessments post-IV administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
